molecular formula C9H9N3S B7723364 5-phenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 58954-39-5

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B7723364
CAS No.: 58954-39-5
M. Wt: 191.26 g/mol
InChI Key: SCQDMIFRQDAQPV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine typically involves the cyclocondensation of α-bromoacetophenone with thiosemicarbazide under acidic conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

5-phenyl-6H-1,3,4-thiadiazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine involves its interaction with various molecular targets and pathways. It has been shown to affect cholinergic system agonists/antagonists, dopaminergic neurotransmission, the adrenergic system, and 5-HT3 serotonin receptors . These interactions contribute to its observed biological activities, such as antimicrobial, anti-inflammatory, and antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-phenyl-4H-1,3,4-thiadiazine-2-amine
  • 5-phenyl-6H-1,3,4-thiadiazine-2-thiol
  • 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide

Uniqueness

5-phenyl-6H-1,3,4-thiadiazin-2-amine is unique due to its specific substitution pattern and the presence of an amino group at the 2-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other thiadiazine derivatives. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various research applications.

Biological Activity

5-Phenyl-6H-1,3,4-thiadiazin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antidiabetic, and potential anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a thiadiazine ring structure with a phenyl substituent. Its molecular formula is C₇H₈N₂S, which contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound has been tested against various microorganisms, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity ObservedReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Candida albicansInhibition
Aspergillus flavusNo activity

The agar diffusion method was employed to assess susceptibility, revealing that the compound was particularly effective against Staphylococcus aureus and Escherichia coli.

Antidiabetic Activity

Recent research indicates that this compound may possess antidiabetic properties. A study highlighted its ability to lower blood glucose levels in diabetic animal models. The mechanism appears to involve the enhancement of insulin sensitivity and modulation of glucose metabolism pathways.

Case Study: Antidiabetic Effects in Animal Models

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to the control group. This effect was attributed to increased peripheral glucose uptake and improved pancreatic function.

Anticancer Potential

Emerging evidence suggests that this compound may exhibit anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 Value (µM)Reference
HeLa (cervical cancer)15.0
MCF7 (breast cancer)20.5
A549 (lung cancer)25.0

These findings suggest that the compound may serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation.
  • DNA Interaction : Studies have indicated that it can bind to DNA, leading to disruption of replication processes.
  • Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress has been implicated in its antimicrobial and anticancer effects.

Properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDMIFRQDAQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974450
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58954-39-5
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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